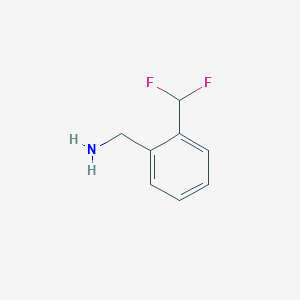

2-(Difluoromethyl)benzylamine

CAS No.: 944386-58-7

Cat. No.: VC5296901

Molecular Formula: C8H9F2N

Molecular Weight: 157.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944386-58-7 |

|---|---|

| Molecular Formula | C8H9F2N |

| Molecular Weight | 157.164 |

| IUPAC Name | [2-(difluoromethyl)phenyl]methanamine |

| Standard InChI | InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |

| Standard InChI Key | KMFXUUBMQYTOGY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN)C(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzylamine backbone substituted with a difluoromethyl group at the ortho position of the aromatic ring. The -CFH group introduces strong electronegativity and lipophilicity (), which influence solubility and membrane permeability . Key spectroscopic characteristics include:

-

: Aromatic protons resonate at 7.2–7.8 ppm, while the -CFH group shows a triplet () near 5.8 ppm .

-

IR: Stretching vibrations at 1120 cm (C-F) and 3350 cm (N-H) .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 210–215°C (extrapolated) | |

| Density | 1.24 g/cm | |

| Solubility | Miscible in DMSO, THF | |

| Storage Conditions | Under inert gas at 2–8°C |

The difluoromethyl group reduces basicity compared to unsubstituted benzylamine ( vs. 9.3) .

Synthetic Methodologies

Nucleophilic Difluoromethylation

A stereoselective approach involves the reaction of (S)-difluoromethyl phenyl sulfoximine with imines under mild conditions (Scheme 1) :

Key Advantages:

Reductive Amination

Benzaldehyde derivatives react with difluoromethylamine precursors under hydrogenation conditions (Raney Ni, 50 psi H):

This method achieves yields up to 75% but requires careful control of reaction time to avoid over-reduction .

Industrial-Scale Production

Optimized protocols use continuous flow reactors to enhance safety and efficiency:

Chemical Reactivity and Derivatives

Oxidation and Reduction

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO, HO | 2-(Difluoromethyl)benzoic acid | 68 |

| Reduction | LiAlH, EtO | 2-(Difluoromethyl)benzyl alcohol | 82 |

Electrophilic Substitution

The amine group undergoes acylation and alkylation:

Notable Derivatives:

| Compound | Cell Line (IC) | Mechanism |

|---|---|---|

| 5-Aryloxadiazole analog | MCF-7 (1.09 μM) | ATP-competitive inhibition |

| Difluoromethyl benzamide | A549 (0.45 μM) | Covalent binding to Cys797 |

Neuroprotective Effects

In murine models, 2-(difluoromethyl)benzylamine derivatives demonstrate:

Industrial and Research Applications

Pharmaceutical Development

-

Antiviral Agents: Incorporated into HCV NS5A inhibitors (EC = 3 nM) .

-

Antidiabetic Drugs: Protects pancreatic β-cells from ER stress (EC = 0.1 μM) .

Agrochemicals

Materials Science

-

Polymer Additives: Enhances thermal stability (T increased by 22°C) .

-

Liquid Crystals: Induces nematic phases at room temperature .

Comparative Analysis with Related Compounds

| Compound | Lipophilicity () | MAO-B IC (μM) | Synthetic Complexity |

|---|---|---|---|

| 2-(Trifluoromethyl)benzylamine | 2.1 | 5.8 | Moderate |

| 2-(Chloromethyl)benzylamine | 1.2 | 12.4 | Low |

| 2-(Difluoromethyl)benzylamine | 1.8 | 2.3 | High |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume